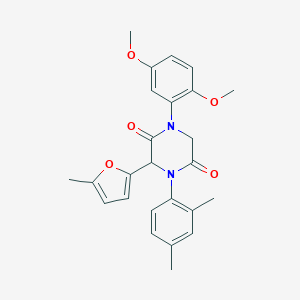
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a powerful stimulant that is known to produce euphoria, increased alertness, and heightened physical activity. However, due to its potential for abuse and addiction, MDPV has been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of the drug, including increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. Long-term use of this compound has been associated with a number of negative health effects, including cardiovascular disease, kidney damage, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione has several advantages as a research tool, including its potent and selective effects on neurotransmitter systems in the brain. However, due to its potential for abuse and addiction, it must be handled with care in laboratory settings. Additionally, the high cost of the drug and the difficulty of obtaining it legally may limit its use in research.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione, including further investigation into its effects on neurotransmitter systems in the brain, its potential as a treatment for certain psychiatric disorders, and its potential for abuse and addiction. Additionally, new synthetic cathinones are constantly being developed, and further research is needed to understand the potential risks and benefits of these drugs.
Métodos De Síntesis
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4-dimethylbenzaldehyde and 2,5-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methyl-2-furyl)-2,5-piperazinedione has been extensively studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been shown to interact with multiple neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the mechanisms of drug addiction and the effects of psychoactive substances on the brain.
Propiedades
Fórmula molecular |
C25H26N2O5 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H26N2O5/c1-15-6-9-19(16(2)12-15)27-23(28)14-26(20-13-18(30-4)8-11-21(20)31-5)25(29)24(27)22-10-7-17(3)32-22/h6-13,24H,14H2,1-5H3 |
Clave InChI |
PIXRZYHHZMZULE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(O4)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(O4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


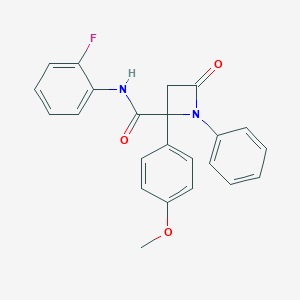
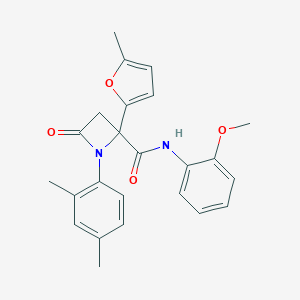
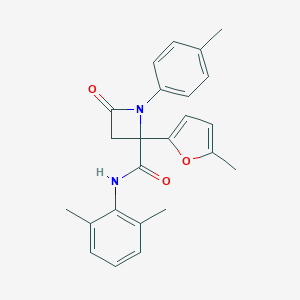


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
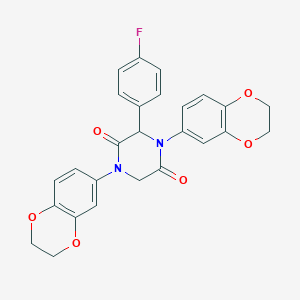
![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)


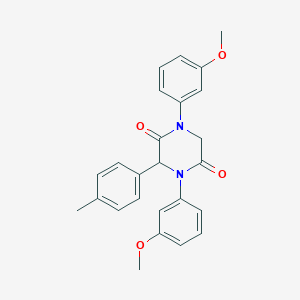
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
